molecular formula C12H15NO7 B3242068 2-Nitrophenyl beta-L-fucopyranoside CAS No. 150025-35-7

2-Nitrophenyl beta-L-fucopyranoside

Cat. No.: B3242068
CAS No.: 150025-35-7
M. Wt: 285.25 g/mol
InChI Key: SWRPIVXPHLYETN-SQKFTNEHSA-N
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Description

Significance of Chromogenic Substrates in Enzymology

Chromogenic substrates are indispensable in enzymology for several key reasons. They provide a continuous and straightforward method for detecting and quantifying enzyme activity. sigmaaldrich.com The intensity of the color produced is directly proportional to the amount of product formed, which in turn reflects the rate of the enzymatic reaction. wikipedia.org This allows researchers to determine crucial kinetic parameters of an enzyme, such as its maximum reaction rate (Vmax) and its affinity for the substrate (Km).

These synthetic substrates are designed to mimic the selectivity of the natural substrate for a specific enzyme. wikipedia.org Their sensitivity enables the detection of very low levels of enzyme activity, making them valuable for both basic research and clinical diagnostics. wikipedia.org Applications are widespread and include microbiology, where they are used in specialized culture media to identify microorganisms based on their enzymatic profiles, and in biotechnology for techniques like ELISA and Western blotting. sigmaaldrich.com

Overview of Glycosidase Enzymes and Their Biological Roles

Glycosidases, also known as glycoside hydrolases, are a vast and ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, which link sugar molecules together or to other non-carbohydrate molecules. bioglyco.comscbt.comnih.gov These enzymes are fundamental to a myriad of biological processes. Their roles include:

Digestion and Nutrient Acquisition: In the digestive tract, enzymes like lactase and amylase break down complex carbohydrates such as lactose (B1674315) and starch into simple sugars that can be absorbed and used for energy. nih.gov

Biomass Degradation: In nature, glycosidases like cellulases are critical for breaking down plant cell walls, a key step in the carbon cycle. nih.gov

Cellular Function: Within cells, glycosidases are involved in the processing and modification of N-linked glycoproteins in the endoplasmic reticulum and Golgi apparatus, a process essential for proper protein folding and function. chemspider.com

Pathogenesis and Defense: Many viruses use neuraminidases (a type of glycosidase) to exit host cells, while organisms like bacteria produce them as part of their defense mechanisms (e.g., lysozyme). bioglyco.comnih.gov

Dysregulation of glycosidase activity is implicated in numerous diseases, including lysosomal storage disorders and cancer, making them important targets for therapeutic intervention. scbt.com

Specific Context of L-Fucosidases in Glycoconjugate Metabolism and Enzymatic Function

L-fucose is a deoxyhexose sugar commonly found at the terminal position of glycan chains on glycoproteins and glycolipids. scbt.com These fucosylated glycoconjugates are vital for a wide range of physiological processes, including cell-cell recognition, immune responses, and host-microbe interactions. scbt.com

α-L-fucosidases are the specific glycosidases responsible for cleaving terminal α-L-fucosyl residues from these complex molecules. scbt.com The removal of fucose is a critical step in the catabolism and remodeling of glycoconjugates. In humans, a deficiency in α-L-fucosidase activity leads to the lysosomal storage disease fucosidosis, characterized by the harmful accumulation of fucosylated compounds. Conversely, β-L-fucose is rare in nature, and consequently, β-L-fucosidases are not commonly found. scbt.com

Microbial α-L-fucosidases are particularly diverse, reflecting the vast array of fucosylated structures they encounter in their environments, such as the human gut where they help digest fucosylated oligosaccharides from milk or mucins. scbt.com

Rationale for Utilizing 2-Nitrophenyl beta-L-fucopyranoside as a Model Substrate

The selection of a model substrate is critical for studying the activity of a specific enzyme. For a β-L-fucosidase, this compound presents a theoretically ideal chromogenic substrate. The rationale is based on the precise matching of its components to the enzyme's specificity:

The L-fucose sugar: This specifically targets enzymes that recognize and bind L-fucose.

The beta-glycosidic linkage: This selects for fucosidases that cleave beta-linkages, as opposed to the more common alpha-linkages.

The 2-nitrophenyl (ortho-nitrophenyl) group: This serves as the chromogenic reporter. Upon enzymatic cleavage of the glycosidic bond, the released 2-nitrophenol (B165410) produces a measurable color signal.

While this compound is a logical tool for detecting β-L-fucosidase activity, detailed research findings and kinetic data for this specific compound are not widely available in the scientific literature. However, the principles of its use can be understood by examining its closely related and more extensively studied isomers. For instance, p-nitrophenyl beta-L-fucopyranoside has been used as a substrate to study β-L-fucosidase. Furthermore, the ortho-nitrophenyl isomer of the D-fucose enantiomer, 2-Nitrophenyl beta-D-fucopyranoside, is used as a substrate for β-D-fucosidases. bioglyco.com

The choice between an ortho- (2-nitro) and a para- (4-nitro) substituted phenyl group can influence the kinetic properties of the substrate, potentially altering the enzyme's affinity (Km) or turnover rate (kcat) due to steric and electronic differences in the active site. The study of these related compounds provides the foundational knowledge for the potential application and interpretation of results from assays using this compound.

Data Tables

Table 1: Chemical Properties of Related Nitrophenyl Fucopyranosides

Property2-Nitrophenyl β-D-fucopyranoside4-Nitrophenyl α-L-fucopyranoside
Alternate Names o-nitrophenyl 6-deoxyhexopyranosidep-Nitrophenyl α-L-Fucopyranoside
CAS Number 1154-94-510231-84-2
Molecular Formula C₁₂H₁₅NO₇C₁₂H₁₅NO₇
Molecular Weight 285.25 g/mol 285.25 g/mol
Form SolidPowder
Purity ≥98%>98%
Data sourced from multiple chemical suppliers. bioglyco.comscbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRPIVXPHLYETN-SQKFTNEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Nitrophenyl Beta L Fucopyranoside and Analogues

Chemical Synthesis Pathways of Nitrophenyl Fucopyranosides

The construction of nitrophenyl fucopyranosides hinges on the formation of a glycosidic bond between the L-fucose sugar moiety and a nitrophenol aglycone. The primary challenge lies in controlling the stereochemistry at the anomeric center (C-1) to selectively obtain the desired β-anomer.

Stereoselective Glycosylation Strategies

Achieving stereoselectivity in glycosylation is profoundly influenced by the choice of protecting groups, particularly at the C-2 position of the glycosyl donor. nih.gov The formation of a 1,2-trans-glycoside, such as the β-anomer of L-fucopyranoside, is often accomplished using a "neighboring group participation" strategy. wikipedia.org

In this approach, a protecting group at the C-2 position, typically an acyl group like acetate or benzoate, participates in the reaction. When the glycosyl donor (e.g., a fucosyl halide) is activated, the C-2 acyl group attacks the anomeric center to form a stable cyclic intermediate (an acetoxonium or benzoxonium ion). The alcohol aglycone, in this case, 2-nitrophenol (B165410), can then only attack from the opposite face, leading exclusively to the formation of the 1,2-trans product, which is the β-glycoside.

Classical methods like the Koenigs-Knorr reaction utilize this principle. wikipedia.orgresearchgate.net In its original form, this reaction involves treating a per-O-acetylated glycosyl halide (like acetobromofucose) with the alcohol (2-nitrophenol) in the presence of a heavy metal salt promoter, such as silver carbonate or silver triflate. wikipedia.orgresearchgate.net The C-2 acetyl group directs the stereochemical outcome to favor the β-anomer through anchimeric assistance. wikipedia.org Similarly, the Helferich method employs glycosyl acetates as donors, activated by a Lewis acid, which can also be tailored for stereoselective outcomes. mdpi.com

Conversely, to form the 1,2-cis (α-anomer), non-participating protecting groups like benzyl ethers are used at the C-2 position. nih.gov The absence of neighboring group participation often leads to a mixture of anomers, requiring careful control of reaction conditions to favor the desired product. nih.gov

Protecting Group Chemistry in Fucopyranoside Synthesis

Given that L-fucose has multiple hydroxyl groups, temporary masking of these groups is essential to prevent unwanted side reactions during glycosylation. nih.gov The choice of protecting groups is critical as it influences the reactivity of the fucosyl donor and the stereochemical outcome of the glycosylation. nih.govacs.org

Commonly used protecting groups in carbohydrate chemistry include:

Acyl groups (e.g., Acetyl, Benzoyl): These are introduced using reagents like acetic anhydride or benzoyl chloride. youtube.com They serve as participating groups at the C-2 position to direct β-glycosylation. nih.gov Deprotection is typically achieved under basic conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol).

Alkyl ethers (e.g., Benzyl): Benzyl groups are robust, non-participating protecting groups installed under basic conditions using benzyl bromide. youtube.com Their removal is commonly performed by catalytic hydrogenation, which does not affect acyl groups, allowing for selective deprotection strategies. youtube.com

Silyl ethers (e.g., TBDMS, TIPS): These are often used for their varying stability and ease of removal with fluoride reagents (like TBAF). youtube.com Their steric bulk can also influence reactivity, for instance, by selectively protecting primary alcohols. youtube.com

A synthetic strategy may employ an "orthogonal protection" scheme, where different types of protecting groups are used, each of which can be removed under specific conditions without affecting the others. youtube.com This allows for the sequential modification of different parts of the sugar molecule, which is crucial in the synthesis of more complex fucosylated structures. nih.gov

Protecting GroupAbbreviationCommon Reagents for ProtectionCommon Reagents for DeprotectionKey Characteristics
AcetylAcAcetic Anhydride, PyridineNaOMe in MeOH (Zemplén)Participating group, directs β-glycosylation
BenzoylBzBenzoyl Chloride, PyridineNaOMe in MeOHParticipating group, more robust than acetyl
BenzylBnBenzyl Bromide, NaHH₂, Pd/C (Hydrogenolysis)Non-participating, robust
tert-ButyldimethylsilylTBDMS/TBSTBDMS-Cl, ImidazoleTBAF, HF, or Acetic AcidBulky, selective for primary OH, acid/fluoride labile

Utilization of Nitroaryl Aglycone Precursors

The aglycone portion of the target molecule is derived from 2-nitrophenol. In glycosylation reactions, this phenol acts as the glycosyl acceptor—the nucleophile that attacks the activated anomeric center of the fucose donor. The electronic properties of the nitrophenol, being weakly acidic and a moderate nucleophile due to the electron-withdrawing nitro group, must be considered when choosing reaction conditions.

In Koenigs-Knorr type reactions, 2-nitrophenol is typically used directly with a promoter like silver carbonate or cadmium carbonate. wikipedia.orgmdpi.comnih.gov In other variations, Lewis acids such as boron trifluoride etherate are used to promote the reaction between a fucosyl acetate donor and the nitrophenol acceptor. mdpi.com The enzymatic synthesis of nitrophenyl glycosides, often used for creating substrates for further enzymatic reactions, also uses nitrophenols as acceptors. mdpi.comresearchgate.net For example, α-L-fucosidases can catalyze the transfer of fucose from a donor like p-nitrophenyl-α-L-fucopyranoside to another acceptor, demonstrating the utility of these precursors in both chemical and enzymatic routes. mdpi.comnih.gov

Comparative Analysis of Synthetic Routes for Related Glycosides

Several methodologies exist for the synthesis of nitrophenyl glycosides, each with distinct advantages and limitations. The choice of route often depends on the desired stereochemistry, scale, and availability of starting materials.

Classical Methods (Koenigs-Knorr, Helferich): These routes are well-established and reliable for achieving high stereoselectivity, especially for 1,2-trans glycosides like the target β-anomer, due to the use of participating protecting groups. wikipedia.orgmdpi.com However, they are multi-step processes that require the preparation of activated glycosyl donors (halides or acetates) from the parent sugar and often involve stoichiometric amounts of toxic heavy metal promoters, which can complicate purification. researchgate.net

Thioglycoside and Imidate Methods: The use of alternative glycosyl donors, such as thioglycosides or trichloroacetimidates, offers greater stability and more versatile activation conditions compared to glycosyl halides. These methods can provide high yields and stereoselectivity but still require multi-step sequences involving protection and donor preparation.

Enzymatic Synthesis: The use of enzymes like fucosidases or fucosyltransferases offers unparalleled regio- and stereoselectivity, proceeding under mild aqueous conditions without the need for protecting groups. nih.govmdpi.com Fucosidases can be used in "transglycosylation" reactions, transferring fucose from an activated donor (often a nitrophenyl fucoside) to an acceptor. mdpi.comresearchgate.net While highly specific, enzymatic methods can be limited by enzyme availability, substrate scope, and sometimes lower yields compared to chemical synthesis. mdpi.com

A comparison of these general approaches is summarized in the table below.

Synthetic RouteTypical DonorPromoter/CatalystAdvantagesDisadvantages
Koenigs-KnorrGlycosyl HalideSilver or Mercury Salts wikipedia.orgHigh β-stereoselectivity (with C2-acyl group) wikipedia.orgRequires multi-step protection/deprotection; toxic metal promoters; unstable donor researchgate.net
HelferichGlycosyl AcetateLewis Acids (e.g., BF₃·OEt₂) mdpi.comMore stable donor than halides; avoids heavy metals mdpi.comMulti-step synthesis; may require harsh conditions
Thioglycoside MethodThioglycosideThiol-activating reagents (e.g., NIS/TfOH)Stable donor; tunable reactivity; orthogonal strategiesMulti-step synthesis; sulfur-containing reagents
Enzymatic (Transglycosylation)p-Nitrophenyl-α-L-fucopyranoside mdpi.comα-L-Fucosidase mdpi.comExceptional stereoselectivity; no protecting groups; mild conditions nih.govEnzyme cost/availability; potential for hydrolysis; often lower yields mdpi.com

The development of these varied synthetic strategies provides chemists with a robust toolkit for accessing 2-Nitrophenyl beta-L-fucopyranoside and its analogues, enabling further research into the enzymes that process them.

Enzymatic Hydrolysis and Interaction with Glycoside Hydrolases

Hydrolysis by Beta-L-Fucosidases

Identification of Beta-L-Fucosidase Activity with 2-Nitrophenyl beta-L-fucopyranoside

This compound is a key substrate for the identification and measurement of beta-L-fucosidase activity. glycosynth.co.uk When a beta-L-fucosidase enzyme encounters this substrate, it cleaves the glycosidic bond. This enzymatic action releases the 2-nitrophenol (B165410) molecule from the fucose sugar. ontosight.ai The liberated 2-nitrophenol is a chromogenic compound, meaning it is colored, and its presence can be quantified by measuring its absorbance of light at a wavelength of 400-420 nm. ontosight.ai This provides a direct and easily measurable indicator of the enzymatic activity. ontosight.ai

Characterization of Enzyme Sources Hydrolyzing the Compound

The use of this compound has been instrumental in characterizing beta-L-fucosidases from various biological sources. For instance, studies have utilized this compound to investigate beta-fucosidase activity in the latex of Lactuca sativa (lettuce). glycosynth.co.uk Such research helps in understanding the kinetic properties of these enzymes. glycosynth.co.uk

Investigation of Hydrolysis by Other Glycosidases

The specificity of enzyme-substrate interactions is a critical area of research. Investigating the potential hydrolysis of this compound by other glycosidases helps to delineate the substrate specificity of these enzymes.

Exploration of Cross-Reactivity with Alpha-L-Fucosidases

While this compound is the specific substrate for beta-L-fucosidases, a related compound, p-nitrophenyl alpha-L-fucopyranoside (pNP-Fuc), is widely used to detect and characterize alpha-L-fucosidases. nih.govmdpi.comscbt.com These enzymes cleave alpha-L-fucosyl residues from various glycoconjugates. mdpi.com Research on alpha-L-fucosidases from sources like Elizabethkingia meningoseptica and Enterococcus gallinarum has demonstrated their specific activity towards pNP-Fuc. mdpi.comnih.gov For example, the alpha-L-fucosidase from E. gallinarum, belonging to the GH29 family, showed strict specificity for pNP-Fuc with negligible hydrolysis of other fucosylated compounds. mdpi.com This high specificity suggests that cross-reactivity of alpha-L-fucosidases with the beta-anomer, this compound, is unlikely.

Assessment of Interactions with Beta-D-Galactosidases and Other Glycosyl Hydrolase Families

The interaction of this compound with other glycosidases, such as beta-D-galactosidases, is another area of investigation. Beta-D-galactosidases are enzymes that hydrolyze beta-D-galactose residues. A common chromogenic substrate for this enzyme is ortho-Nitrophenyl-β-galactoside (ONPG). ontosight.aiwikipedia.org The structural similarity between fucose (6-deoxy-galactose) and galactose raises the possibility of cross-reactivity.

Glycoside hydrolases are categorized into numerous families based on their amino acid sequence similarities. wikipedia.org Family GH2, for instance, includes enzymes with beta-galactosidase, beta-mannosidase, and beta-glucuronidase activities. wikipedia.orgebi.ac.ukcazypedia.org Similarly, Family GH16 is a large and diverse family active on a range of polysaccharides. nih.govebi.ac.uk The specificity of enzymes within these families is a key characteristic. For example, a thermostable endo-xylanase from Thermotoga maritima was shown to be active on p-nitrophenyl-beta-D-xylobioside and p-nitrophenyl-beta-D-xyloside. researchgate.net A β-glucosidase from the palm weevil Rhynchophorus palmarum readily hydrolyzed p-nitrophenyl-β-D-glucoside. nih.gov The distinct substrate specificities observed in these studies make significant hydrolysis of the L-fucopyranoside anomer by these enzymes improbable.

Factors Influencing Enzymatic Cleavage (e.g., pH, Temperature Optima in Controlled in vitro Systems)

The rate of enzymatic hydrolysis of this compound is significantly influenced by environmental factors such as pH and temperature. These factors are critical for optimizing enzyme assays and understanding the enzyme's functional characteristics in controlled laboratory settings.

Below is an interactive data table summarizing the optimal pH and temperature for various glycosidases acting on nitrophenyl-glycoside substrates.

EnzymeSourceSubstrateOptimal pHOptimal Temperature (°C)
Core FucosidaseElizabethkingia meningosepticapNP-Fuc~4.5~55
β-GlucosidaseRhynchophorus palmarump-nitrophenyl-β-D-glucoside5.055
α-L-FucosidaseEnterococcus gallinarumpNP-Fuc7.030
β-Galactosidase(General Assay)p-Nitrophenyl-β-D-galactopyranoside4.425

Kinetic and Mechanistic Studies of 2 Nitrophenyl Beta L Fucopyranoside Hydrolysis

Determination of Enzyme Kinetic Parameters (K_m, V_max, k_cat)

The kinetic parameters of an enzyme-catalyzed reaction provide crucial insights into the efficiency and affinity of the enzyme for its substrate. For the hydrolysis of 2-Nitrophenyl beta-L-fucopyranoside, these parameters are typically determined using spectrophotometric methods.

Spectrophotometric Assay Methodologies for Product Release

The hydrolysis of this compound by a fucosidase results in the formation of L-fucose and 2-nitrophenol (B165410). Under alkaline conditions, 2-nitrophenol is converted to the 2-nitrophenolate (B253475) ion, which exhibits a strong absorbance at a specific wavelength, typically around 400-420 nm. This property forms the basis of a continuous spectrophotometric assay.

The rate of the reaction is determined by monitoring the increase in absorbance at this wavelength over time. By knowing the extinction coefficient of the 2-nitrophenolate ion under the specific assay conditions (pH, temperature, buffer composition), the rate of product formation can be accurately quantified. This direct and continuous monitoring allows for precise determination of initial reaction velocities at various substrate concentrations.

Michaelis-Menten Kinetics Analysis

The relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]) for the hydrolysis of this compound often follows Michaelis-Menten kinetics. This model describes the formation of an enzyme-substrate complex (ES) that subsequently breaks down to release the product and regenerate the free enzyme.

The Michaelis-Menten equation is given by:

V₀ = (V_max * [S]) / (K_m + [S])

Where:

V_max is the maximum reaction velocity achieved at saturating substrate concentrations.

K_m (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of V_max. It is often used as a measure of the enzyme's affinity for the substrate; a lower K_m generally indicates a higher affinity.

k_cat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated as k_cat = V_max / [E]_T, where [E]_T is the total enzyme concentration.

By measuring the initial reaction rates at varying concentrations of this compound and fitting the data to the Michaelis-Menten equation using non-linear regression analysis (e.g., Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots), the values of K_m and V_max can be determined. Subsequently, k_cat can be calculated if the enzyme concentration is known.

Table 1: Hypothetical Kinetic Parameters for the Hydrolysis of this compound by a Fucosidase

ParameterValueUnit
K_m0.5mM
V_max100µmol/min/mg
k_cat50s⁻¹

This table presents hypothetical data for illustrative purposes.

Elucidation of Enzymatic Catalytic Mechanisms

Understanding the catalytic mechanism of an enzyme involves identifying the key amino acid residues in the active site that participate in the reaction and determining the stereochemical outcome of the hydrolysis.

Proposed Catalytic Residues and Their Roles in Hydrolysis

The hydrolysis of glycosides, including this compound, by glycosidases typically involves a general acid/base catalytic mechanism. In many fucosidases, two key carboxylic acid residues, typically aspartate (Asp) or glutamate (B1630785) (Glu), act as the catalytic nucleophile and the general acid/base catalyst.

Catalytic Nucleophile: One residue attacks the anomeric carbon of the L-fucose moiety, leading to the formation of a covalent glycosyl-enzyme intermediate. This displaces the 2-nitrophenolate leaving group.

General Acid/Base Catalyst: The second residue protonates the glycosidic oxygen, facilitating the departure of the leaving group. In the second step of the reaction, this same residue acts as a general base to activate a water molecule, which then hydrolyzes the glycosyl-enzyme intermediate, releasing L-fucose and regenerating the free enzyme.

Site-directed mutagenesis studies, where these proposed catalytic residues are replaced with non-functional amino acids, are often employed to confirm their roles. A significant decrease or complete loss of enzymatic activity upon mutation provides strong evidence for their involvement in catalysis.

Insights into Retaining versus Inverting Mechanisms

Glycosidases are classified as either retaining or inverting enzymes based on the stereochemistry of the product at the anomeric carbon relative to the substrate.

Retaining Mechanism: This mechanism proceeds through a two-step, double-displacement reaction. The first step involves the formation of a covalent glycosyl-enzyme intermediate with inversion of stereochemistry at the anomeric carbon. The second step is the hydrolysis of this intermediate by water, which also proceeds with an inversion of stereochemistry. The net result is a product with the same anomeric configuration as the substrate (retention of stereochemistry). This mechanism involves the two catalytic residues positioned on the same side of the substrate.

Inverting Mechanism: This mechanism is a single-step, direct displacement reaction. A water molecule, activated by a general base catalyst, directly attacks the anomeric carbon, while a general acid catalyst protonates the glycosidic oxygen. This single nucleophilic substitution results in an inversion of the anomeric configuration of the product. In this case, the two catalytic residues are positioned on opposite sides of the substrate.

For the hydrolysis of this compound, the stereochemical outcome of the released L-fucose determines the mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used to analyze the stereochemistry of the product and thus distinguish between a retaining and an inverting mechanism.

Influence of Structural Modifications on Reaction Kinetics

The kinetics of this compound hydrolysis can be significantly influenced by structural modifications to either the substrate or the enzyme.

Modifications to the substrate, for instance, by altering the aglycone (the non-sugar part, in this case, the 2-nitrophenyl group) or by making changes to the fucose ring itself, can affect its binding affinity (K_m) and the rate of catalysis (k_cat). For example, changing the position or the electronic properties of the nitro group on the phenyl ring can impact the stability of the leaving group and, consequently, the reaction rate.

Similarly, modifications to the enzyme's active site through site-directed mutagenesis can provide valuable insights. Altering amino acid residues that are not directly involved in catalysis but contribute to substrate binding can lead to changes in K_m. Modifications of the catalytic residues themselves, as mentioned earlier, can drastically reduce or abolish k_cat. These studies help to map the active site and understand the specific interactions that govern substrate recognition and catalysis.

Substrate Specificity and Structural Activity Relationships

Comparative Substrate Analysis of 2-Nitrophenyl beta-L-fucopyranoside

Glycosidases exhibit stringent specificity for the anomeric configuration (α or β) of the glycosidic bond. The enzymes that hydrolyze fucose-containing compounds, known as fucosidases, are overwhelmingly specific for α-L-fucosidic linkages, reflecting the prevalence of this configuration in nature. Conversely, enzymes like β-glucosidases are specific for β-linked sugars, primarily β-D-glucose.

2-Nitrophenyl alpha-L-fucopyranoside: This compound is the α-anomer and a common chromogenic substrate for α-L-fucosidases (EC 3.2.1.51). nih.gov These enzymes, found in organisms from bacteria to humans, readily cleave the α-linkage to release 2-nitrophenol (B165410). nih.govnih.gov Kinetic studies have extensively characterized the activity of various α-L-fucosidases on nitrophenyl α-L-fucopyranosides. For example, a recombinant α-L-fucosidase from Paenibacillus thiaminolyticus displayed a Kₘ value of 0.44 mM for p-nitrophenyl α-L-fucopyranoside. oup.com

2-Nitrophenyl beta-D-glucopyranoside: This substrate is used to assay the activity of β-glucosidases (EC 3.2.1.21). mdpi.com These enzymes are highly specific for the β-anomeric linkage and the D-glucose configuration. nih.gov A β-glucosidase from Rhynchophorus palmarum larvae, for instance, readily hydrolyzed p-nitrophenyl-β-D-glucoside but showed no activity on nitrophenyl fucosides. nih.gov This highlights both the anomeric and glycone specificity of the enzyme. Comparative kinetic analyses of fungal β-glucosidases show Kₘ values for p-nitrophenyl-β-D-glucopyranoside ranging from 0.38 mM to 0.57 mM. nih.gov

This compound: Due to the rarity of β-L-fucose linkages in biology, dedicated β-L-fucosidases are not well-characterized. Standard α-L-fucosidases are unable to hydrolyze the β-anomeric bond. Similarly, β-D-glucosidases, while specific for the β-linkage, are configured to recognize the equatorial hydroxyl groups of D-glucose and would not be expected to accommodate the different stereochemistry of L-fucose (an epimer of L-galactose). Therefore, this compound is generally not a substrate for these common glycosidases.

Table 1: Comparative Enzyme Specificity for Nitrophenyl Glycosides
SubstrateTypical Enzyme ClassAnomeric SpecificityGlycone SpecificityObserved Activity
2-Nitrophenyl alpha-L-fucopyranosideα-L-Fucosidaseα-linkageL-FucoseHigh
2-Nitrophenyl beta-D-glucopyranosideβ-D-Glucosidaseβ-linkageD-GlucoseHigh
This compoundα-L-Fucosidaseα-linkageL-FucoseNone expected
This compoundβ-D-Glucosidaseβ-linkageD-GlucoseNone expected

Beyond the anomeric carbon (C1), the specificity of glycosidases also relates to the linkage between the terminal fucose and the next sugar in a larger oligosaccharide. α-L-fucosidases are known to act on a variety of linkages, including α-1,2, α-1,3, α-1,4, and α-1,6 fucosylated linkages, depending on the specific enzyme and its biological source. nih.gov For example, some α-L-fucosidases from Bifidobacterium bifidum are highly specific, with one type acting only on α1,3- and α1,4-linkages and another acting on α1,2-linkages. neb.com

The glycosidic bond in this compound is a β-linkage between the anomeric carbon of L-fucose and the oxygen of the 2-nitrophenol aglycone. This is fundamentally different from the α-linkages targeted by all known α-L-fucosidases. The hydrolysis mechanism of these enzymes is precisely tuned to the geometry of the α-linkage, and they cannot catalyze the cleavage of a β-linkage.

Molecular Determinants of Enzyme-Substrate Recognition

The recognition of a glycoside substrate by an enzyme is a complex process involving multiple non-covalent interactions within the active site. Both the glycone and aglycone moieties contribute to binding and proper positioning for catalysis.

The L-fucose sugar is the primary determinant for substrate recognition by fucosidases. The active site of an α-L-fucosidase is shaped to accommodate the specific stereochemistry of L-fucose, which is a 6-deoxy-L-galactose. hmdb.ca Key interactions typically involve a network of hydrogen bonds between amino acid residues and the hydroxyl groups of the sugar ring. For α-L-fucosidases, the orientation of the hydroxyls at positions C2, C3, and C4 is critical. The enzyme's active site positions the substrate such that the catalytic residues can access the anomeric center from a specific direction. The inversion of stereochemistry at the anomeric carbon from α to β, as in this compound, would result in a steric clash and misalignment with the catalytic residues, preventing the formation of a productive enzyme-substrate complex.

The aglycone moiety plays a significant role in substrate binding and catalysis, primarily through interactions in the "+1" subsite of the enzyme's active site. nih.govpnas.org In β-glucosidases, for example, the aglycone is often sandwiched between hydrophobic amino acid residues like tryptophan and phenylalanine, which helps to position the substrate correctly. nih.gov The nitrophenyl group in substrates like this compound serves two main purposes:

Catalysis: The electron-withdrawing nitro group makes the nitrophenoxide ion a good leaving group, facilitating the cleavage of the glycosidic bond once the reaction is initiated by the enzyme's catalytic residues.

However, these aglycone interactions are secondary to the precise recognition of the glycone and its anomeric linkage. Even if the nitrophenyl group binds within the active site, hydrolysis will not occur if the fucopyranoside moiety is not correctly positioned. nih.govpnas.org

Structural Basis of Specificity through Molecular Docking and Modeling Studies

Molecular docking and X-ray crystallography studies of glycosidases provide detailed insights into the structural basis of their specificity. The catalytic domains of α-L-fucosidases typically adopt a (β/α)₈-barrel fold. nih.gov Within the active site, two key acidic residues, usually aspartate or glutamate (B1630785), act as the catalytic nucleophile and the general acid/base catalyst. nih.gov

Molecular modeling studies of these enzymes with their native α-fucoside substrates show that the sugar is precisely oriented through a network of hydrogen bonds and hydrophobic interactions. nih.govmdpi.comresearchgate.net The catalytic nucleophile is positioned to attack the anomeric carbon from one side, while the acid/base catalyst protonates the glycosidic oxygen, leading to bond cleavage with retention of the anomeric configuration.

Docking this compound into the active site of a typical α-L-fucosidase would demonstrate a poor fit. The axial orientation of the aglycone in the β-anomer would place the nitrophenyl group in a position that sterically clashes with the amino acid residues lining the active site. This incorrect orientation would also move the anomeric carbon away from the catalytic nucleophile, making a nucleophilic attack impossible. Similarly, docking into a β-glucosidase active site would show that while the β-linkage is correctly oriented, the different hydroxyl group arrangement of L-fucose compared to D-glucose would prevent the formation of the necessary hydrogen bonds for stable binding and catalysis. nih.govkoreascience.kr

Active Site Topography and Ligand Fit

The active sites of α-L-fucosidases, particularly those from the well-studied Glycoside Hydrolase family 29 (GH29), are characterized by a distinct pocket topology optimized for the binding of L-fucose. This pocket is typically located at the C-terminal end of the β-strands within a (β/α)8-barrel catalytic domain nih.gov. The size and shape of this pocket are evolutionarily conserved to accommodate a single L-fucose residue, consistent with the exoglycosidase activity of these enzymes nih.gov.

Structural Insights from Thermotoga maritima α-L-Fucosidase:

Crystallographic studies of the α-L-fucosidase from Thermotoga maritima (TmFuc) have provided high-resolution snapshots of the enzyme's active site. When bound to L-fucose (the product of hydrolysis), the sugar adopts a standard ¹C₄ chair conformation within a snug pocket nih.gov. This precise fit is crucial for positioning the glycosidic bond for catalysis.

For a substrate like This compound to bind effectively, both the fucopyranoside ring and the 2-nitrophenyl aglycone must fit within the active site cleft. While the fucose-binding subsite (subsite -1) is well-defined, the region that accommodates the aglycone (subsite +1) can be more variable among different fucosidases.

Challenges for the Beta-Anomer Fit:

The primary challenge for the binding of the beta-L-anomer lies in the stereochemistry of the anomeric carbon (C1). In an α-L-fucoside, the aglycone is in an axial position, whereas in a beta-L-fucoside, it is in an equatorial position. The active sites of α-L-fucosidases are exquisitely shaped to recognize the axial orientation of the aglycone. An equatorial substituent, as found in This compound , would likely lead to significant steric clashes with the amino acid residues lining the active site. This steric hindrance would prevent the fucopyranoside ring from seating correctly within the fucose-binding pocket, thereby precluding the formation of a stable enzyme-substrate complex.

Identification of Key Binding Interactions

The specific binding of L-fucose in the active site of α-L-fucosidases is mediated by a network of hydrogen bonds and hydrophobic interactions. These interactions are critical for substrate recognition and for stabilizing the transition state during catalysis.

Key Residues in Fucose Recognition:

Through structural analysis and site-directed mutagenesis of enzymes like TmFuc, several key residues involved in substrate binding have been identified. These residues are highly conserved across the GH29 family.

Enzyme SourceKey Interacting ResiduesType of InteractionReference
Thermotoga maritimaAsp224Catalytic Nucleophile nih.gov
Thermotoga maritimaGlu266General Acid/Base Catalyst nih.gov
Thermotoga maritimaTyr64, Leu191, Met225, Tyr267Hydrophobic interactions with the aglycone
Elizabethkingia meningosepticaHis-57, His-132, His-133, Tyr-181Conserved substrate-binding residues

The catalytic mechanism of retaining α-L-fucosidases involves a double displacement reaction, which requires two critical carboxylic acid residues: a catalytic nucleophile (e.g., Asp224 in TmFuc) and a general acid/base catalyst (e.g., Glu266 in TmFuc) nih.gov. For catalysis to occur, the substrate must be positioned with precise orientation relative to these catalytic residues.

Predicted Interactions for this compound:

Given the stereochemical inversion at the anomeric center, it is highly improbable that This compound could establish the necessary productive interactions within the active site of a typical α-L-fucosidase.

Hydrogen Bonding Network: The network of hydrogen bonds that stabilizes the fucose ring would be disrupted. The equatorial orientation of the 2-nitrophenyl group would force the fucopyranose ring into a suboptimal orientation, misaligning the hydroxyl groups for key hydrogen bonds with active site residues.

Positioning Relative to Catalytic Residues: The distance and angle between the anomeric carbon and the catalytic nucleophile (Asp224) and the general acid/base catalyst (Glu266) are critical. The equatorial linkage of the beta-anomer would place the glycosidic oxygen in a position that is not accessible for nucleophilic attack by the aspartate residue, nor for protonation by the glutamate residue.

Aglycone Interactions: While the 2-nitrophenyl group could potentially form some hydrophobic interactions within the +1 subsite, its incorrect orientation due to the beta-linkage would likely prevent optimal packing and could introduce unfavorable steric clashes.

Methodological Applications in Enzymological Research

Development and Optimization of Chromogenic Assays for Fucosidase Activity

The primary application of 2-nitrophenyl beta-L-fucopyranoside lies in the development of straightforward and reliable chromogenic assays for detecting and quantifying β-L-fucosidase activity. The principle of the assay is based on the enzymatic cleavage of the glycosidic bond, which liberates 2-nitrophenol (B165410). Under alkaline conditions, 2-nitrophenol is converted to the 2-nitrophenolate (B253475) ion, which exhibits a distinct yellow color with a maximum absorbance typically around 400-420 nm. megazyme.com The intensity of the color produced is directly proportional to the amount of 2-nitrophenol released and, consequently, to the fucosidase activity.

Standardization of Spectrophotometric Detection Protocols

Standardizing spectrophotometric protocols is crucial for obtaining reproducible and accurate measurements of fucosidase activity. This involves optimizing several key parameters:

Substrate Concentration: The concentration of this compound must be carefully chosen. Ideally, the concentration should be at or near saturation (as determined by Michaelis-Menten kinetics) to ensure that the reaction rate is proportional to the enzyme concentration and not limited by substrate availability.

pH: The pH of the reaction buffer significantly impacts both enzyme activity and the ionization of the released 2-nitrophenol. The optimal pH for the fucosidase under investigation should be determined, while also ensuring the final pH of the reaction mixture is sufficiently alkaline to allow for maximal color development of the 2-nitrophenolate ion.

Temperature: Enzyme activity is highly dependent on temperature. The assay temperature should be controlled and maintained at the optimal level for the specific fucosidase being studied.

Reaction Time and Quenching: The incubation time must be within the linear range of the reaction, where the product formation is proportional to time. The reaction is typically stopped by adding a solution that denatures the enzyme and raises the pH, such as a sodium carbonate or sodium hydroxide (B78521) solution. This ensures that the color of the 2-nitrophenolate is stable for spectrophotometric reading.

A typical standardized assay protocol would involve incubating the enzyme sample with a buffered solution of this compound at a specific temperature and pH for a defined period. The reaction is then terminated, and the absorbance is measured at the appropriate wavelength. A standard curve prepared with known concentrations of 2-nitrophenol is used to convert the absorbance readings into the amount of product formed, allowing for the calculation of enzyme activity in standard units (e.g., µmol of product released per minute).

High-Throughput Screening Applications for Enzyme Activity

The simplicity and spectrophotometric nature of the assay using this compound make it highly amenable to high-throughput screening (HTS) applications. HTS allows for the rapid testing of large numbers of samples, which is invaluable for various research objectives, including:

Drug Discovery: Screening large chemical libraries for potential inhibitors of fucosidases. nih.gov This is relevant in contexts where fucosidase activity is implicated in disease processes.

Enzyme Evolution and Engineering: Evaluating the activity of numerous enzyme variants generated through directed evolution or protein engineering techniques to identify mutants with improved catalytic efficiency or altered substrate specificity.

Metagenomic Screening: Searching for novel fucosidases with unique properties from environmental DNA libraries.

For HTS, the assay is typically miniaturized and performed in microplate format (e.g., 96- or 384-well plates). Automated liquid handling systems are used to dispense reagents and samples, and a microplate reader is employed to measure the absorbance in all wells simultaneously. This automation significantly increases the throughput and reduces the cost per assay. The ability to quickly and reliably quantify fucosidase activity across a large number of samples makes this compound an indispensable tool in modern enzyme research.

Application in Enzyme Purification and Characterization

This compound is instrumental throughout the process of purifying and characterizing fucosidase enzymes. Its use as a readily detectable substrate allows researchers to track the enzyme of interest during the multi-step purification process and to subsequently determine its key properties.

Monitoring of Fucosidase Activity During Chromatographic Separations

The purification of a specific fucosidase from a complex mixture of proteins, such as a cell lysate or culture supernatant, typically involves several chromatographic steps. These can include techniques like ion-exchange, size-exclusion, and affinity chromatography. nih.gov During this process, it is essential to monitor the presence and relative amount of the target enzyme in the fractions collected from the chromatography column.

The assay with this compound provides a rapid and sensitive method for this purpose. Small aliquots from each fraction are incubated with the substrate, and the resulting color development indicates which fractions contain the fucosidase activity. By quantifying the activity in each fraction, an elution profile can be generated, showing the peak of fucosidase activity. This information is crucial for pooling the correct fractions to proceed to the next purification step and for calculating the purification fold and yield at each stage.

Below is a hypothetical data table illustrating the monitoring of fucosidase activity during a purification procedure.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Purification FoldYield (%)
Crude Extract5001000.21100
Ammonium Sulfate Precipitation150850.572.8585
Ion-Exchange Chromatography20603.01560
Size-Exclusion Chromatography5459.04545

Zymogram Analysis for Enzyme Detection

Zymography is a powerful technique used to detect enzymatic activity directly within a polyacrylamide gel following electrophoresis. For fucosidases, this compound can be adapted for use in zymogram analysis. After separating the proteins in a crude or partially purified sample by non-denaturing polyacrylamide gel electrophoresis (PAGE), the gel is incubated in a solution containing this compound.

The fucosidase enzymes within the gel will cleave the substrate, releasing 2-nitrophenol. While 2-nitrophenol itself is not easily visualized as a precipitate within the gel matrix, variations of the technique can be employed. One approach involves overlaying the gel with an agar (B569324) matrix containing the substrate and a pH indicator that changes color in response to the local pH change caused by the enzymatic reaction. A more common method for chromogenic substrates that release a soluble product is to perform a solution-based assay on slices of the gel or to use a coupled enzyme system that leads to the deposition of an insoluble colored product at the site of enzyme activity.

This technique is particularly useful for identifying the active form(s) of a fucosidase, determining its molecular weight under non-denaturing conditions, and assessing the purity of an enzyme preparation.

Utilization in Transglycosylation Studies

While glycosidases are primarily known for their hydrolytic activity, they can also catalyze transglycosylation reactions under certain conditions. In a transglycosylation reaction, the fucosyl residue from a donor substrate, such as this compound, is transferred to an acceptor molecule other than water. This acceptor can be another sugar, an alcohol, or other nucleophiles.

This compound is a valuable donor substrate in such studies for several reasons:

Activated Fucosyl Donor: The nitrophenyl group is a good leaving group, which makes the anomeric carbon of the fucose more susceptible to nucleophilic attack, thereby facilitating the transfer of the fucosyl moiety.

Researchers have successfully used nitrophenyl fucosides in the enzymatic synthesis of valuable fucosylated oligosaccharides. megazyme.comnih.gov For example, by incubating a fucosidase with this compound and a suitable acceptor molecule like lactose (B1674315), it is possible to synthesize fucosyllactose, an important component of human milk oligosaccharides. megazyme.comnih.gov The progress of the reaction and the ratio of hydrolysis to transglycosylation can be analyzed by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate, the hydrolyzed product (fucose), and the newly synthesized transglycosylation product.

The efficiency of transglycosylation is influenced by several factors, including the nature of the enzyme, the concentration of the acceptor molecule, the water content of the reaction medium, and the pH. The use of this compound as a fucosyl donor provides a convenient system for optimizing these parameters to maximize the yield of the desired transglycosylation product.

Enzymatic Synthesis of Fucosylated Oligosaccharides Using the Compound as a Donor

Enzymatic synthesis is a powerful strategy for producing structurally complex and biologically significant fucosylated oligosaccharides. nih.gov This process often utilizes glycosidases, such as β-fucosidases, in a reverse-hydrolysis or transglycosylation reaction. In this context, this compound can act as an activated fucosyl donor.

The underlying mechanism involves a glycosidase catalyzing the transfer of the L-fucose unit from the 2-nitrophenyl leaving group to a specific hydroxyl group on an acceptor sugar molecule, such as lactose or N-acetylglucosamine. acs.org This transglycosylation reaction circumvents the need for expensive and often unstable nucleotide sugar donors like GDP-L-fucose, which are typically used by fucosyltransferases. google.com While many studies focus on the alpha anomer (p-nitrophenyl-α-L-fucopyranoside) for synthesizing prominent human milk oligosaccharides like 2'-fucosyllactose, the principle remains the same for β-L-fucosidase-mediated synthesis using the corresponding beta anomer. nih.govnih.gov The enzyme forms a covalent fucosyl-enzyme intermediate, which is then resolved by the attack of an acceptor sugar rather than water, resulting in the formation of a new fucosylated oligosaccharide. acs.org

Table 1: Representative Transglycosylation Reaction

ComponentRoleExampleResulting Product
This compoundFucosyl Donor-Fucosyl-oligosaccharide
Acceptor SugarFucosyl AcceptorLactoseFucosyllactose
β-L-FucosidaseCatalyst-2-Nitrophenol (by-product)

Evaluation of Regioselectivity in Transglycosylation Reactions

A critical aspect of enzymatic oligosaccharide synthesis is regioselectivity—the ability of the enzyme to form a glycosidic linkage at a specific position on the acceptor molecule. The choice of enzyme is paramount as it dictates the structure of the final product. nih.gov

When this compound is used as a donor in transglycosylation reactions, the regioselectivity is entirely dependent on the β-L-fucosidase employed. Some enzymes exhibit high regioselectivity, transferring the fucose to a single hydroxyl group on the acceptor, thus producing a single, well-defined oligosaccharide isomer. For instance, a study using a β-D-galactosidase from porcine liver demonstrated regiospecific transfer to the OH-6 position of various acceptors. nih.gov Other enzymes may be less specific, leading to the formation of a mixture of products with fucose attached at different positions (e.g., OH-3, OH-4, or OH-6 of a glucose unit).

Research into the active sites of fucosidases has shown that specific amino acid residues can influence regioselectivity. For example, studies on GH29 α-L-fucosidases revealed that mutating certain residues could steer the transfucosylation outcome, increasing selectivity for either α-1,2 or α-1,3 linkages. nih.gov This highlights the potential for protein engineering to develop biocatalysts that, when used with donors like this compound, can synthesize specific fucosylated structures with high precision.

Table 2: Hypothetical Regioselectivity of Different β-L-Fucosidases

Enzyme SourceAcceptor MoleculeMajor Product Linkage
Fucosidase AGlucoseβ-L-Fuc-(1→3)-Glc
Fucosidase BGlucoseβ-L-Fuc-(1→6)-Glc
Fucosidase C (less selective)GlucoseMixture of β-L-Fuc-(1→3)-Glc and β-L-Fuc-(1→6)-Glc

Role in Inhibitor Screening Assays (e.g., for Glycosidase Inhibitor Development)

This compound is an effective chromogenic substrate for detecting and quantifying the activity of β-L-fucosidase enzymes. ontosight.aibiosynth.com This property makes it an ideal tool for high-throughput screening assays designed to identify and characterize inhibitors of these enzymes. Such inhibitors are of interest as potential therapeutic agents for diseases involving fucose metabolism.

The assay principle is straightforward: β-L-fucosidase cleaves the glycosidic bond of the substrate, releasing the L-fucose sugar and the chromophore, 2-nitrophenol. ontosight.ai Under alkaline conditions, 2-nitrophenol is ionized to the 2-nitrophenolate anion, which has a distinct yellow color and can be quantified by measuring its absorbance with a spectrophotometer, typically around 400-420 nm. ontosight.ai

In an inhibitor screening assay, the enzyme is incubated with the substrate in the presence of a test compound. If the compound inhibits the enzyme's activity, the rate of 2-nitrophenol release will decrease or stop altogether. The degree of inhibition can be precisely calculated by comparing the reaction rate to a control reaction without the inhibitor. nih.gov This allows for the determination of key inhibitor properties, such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%), providing a quantitative measure of the inhibitor's potency.

Table 3: Example Data from a β-L-Fucosidase Inhibitor Screening Assay

Test CompoundConcentration (µM)Enzyme Activity (Rate of Absorbance Change)% Inhibition
Control (No Inhibitor)00.1500%
Inhibitor X100.07550%
Inhibitor X500.01590%
Inhibitor Y100.13510%
Inhibitor Y500.09040%

Advanced Research Perspectives and Future Directions

Integration with Biophysical Techniques for Ligand Binding Assessment

To move beyond simple activity assays, researchers are increasingly employing sophisticated biophysical techniques to dissect the molecular interactions between fucosidases and substrates like ONPF. These methods provide quantitative data on binding affinity, stoichiometry, and the thermodynamics of the interaction, which are critical for a complete understanding of the catalytic process.

Key biophysical methods include:

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during the binding of a ligand (like ONPF or a non-hydrolyzable analogue) to a protein. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS), offering insights into the forces driving the binding event. nih.gov For example, ITC was used to quantify a nearly 40-fold stabilization of a protein-protein interaction by the glycoside Fusicoccin A, demonstrating the power of this technique to measure affinity changes. nih.gov

Surface Plasmon Resonance (SPR) : SPR is a sensitive technique for monitoring binding events in real-time without the need for labeling. It can determine the on-rate (kon) and off-rate (koff) of ligand binding, from which the dissociation constant (Kd) can be calculated. nih.gov A significant advantage of SPR is its applicability to high-affinity interactions, even those in the nanomolar range. nih.gov

Stopped-Flow Spectroscopy : This technique is used to study the rapid kinetics of a reaction, including the pre-steady-state phase. cam.ac.ukresearchgate.net By mixing the enzyme and a chromogenic substrate like ONPF and monitoring the rapid color change, researchers can dissect individual steps in the catalytic cycle, such as the initial "burst" of product formation that corresponds to the first turnover of the enzyme. cam.ac.uk This allows for the determination of rate constants for specific steps in the reaction mechanism. cam.ac.uk

Fluorescence Polarization (FP) : FP is a solution-based technique that can measure binding by monitoring changes in the apparent size of a fluorescently labeled molecule as it binds to a larger protein. nih.gov A fluorescent analogue of ONPF could be used to determine binding affinity in a high-throughput format, making it suitable for screening libraries of potential inhibitors or engineered enzyme variants. nih.gov

These methods, when applied to the study of fucosidases with ONPF or its derivatives, provide a much richer understanding of the binding event that precedes catalysis.

Table 1: Comparison of Biophysical Techniques for Ligand Binding Analysis

Technique Principle Key Parameters Measured Advantages
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding Kd, n (stoichiometry), ΔH, ΔS Label-free; provides full thermodynamic profile
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface kon, koff, Kd Real-time data; high sensitivity for affinity
Stopped-Flow Spectroscopy Rapidly mixes reactants and monitors reaction progress Pre-steady-state and steady-state kinetic rates (kcat) Measures rapid kinetics in the millisecond range
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescent molecule upon binding Kd Solution-based; suitable for high-throughput screening

Computational Modeling and Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Hydrolysis

Computational simulations have become an indispensable tool for elucidating the intricate details of enzymatic reactions at an atomic level. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying glycoside hydrolysis. rsc.orgbath.ac.uk In this approach, the chemically active site—comprising the substrate (ONPF) and key catalytic residues of the fucosidase—is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. rsc.orgnih.gov

These simulations provide critical insights into the hydrolysis mechanism:

Reaction Pathway and Transition States : QM/MM simulations can map the entire energy landscape of the glycosidic bond cleavage, identifying the structure and stability of transient intermediates and the high-energy transition state. rsc.orgbath.ac.uk Studies on similar systems, such as the hydrolysis of p-nitrophenyl xylobioside by a xylanase, clearly indicate a stepwise mechanism where the formation of a covalent enzyme-substrate intermediate is the rate-determining step. rsc.orgbath.ac.uk

Conformational Itinerary : Glycoside hydrolases often distort the sugar ring from its stable chair conformation into a higher-energy conformation (like a boat or skew-boat) to facilitate catalysis. nih.gov QM/MM metadynamics simulations can trace this "conformational itinerary" of the fucose ring as it proceeds along the reaction coordinate, which is of fundamental interest for understanding catalysis and designing inhibitors. nih.gov

Role of Active Site Residues : By performing simulations on wild-type and mutant enzymes, researchers can pinpoint the precise role of individual amino acids. For example, simulations have shown how a specific tyrosine residue can lower the free-energy barrier for glycosylation by stabilizing the transition state through hydrogen bonding. rsc.orgbath.ac.uk This predictive power allows for the rational design of enzyme variants with altered properties.

The application of these computational methods to the fucosidase-ONPF system can reveal the precise geometric and electronic requirements for catalysis, guiding future efforts in enzyme engineering and inhibitor design.

Engineering of Fucosidase Enzymes for Modified Substrate Specificity or Catalytic Efficiency

The ability to tailor enzymes for specific applications is a major goal in biotechnology. Directed evolution, a process that mimics natural selection in the laboratory, has been successfully used to modify fucosidases, often using chromogenic substrates like nitrophenyl fucosides for high-throughput screening. pnas.orgnih.gov

Key research findings in this area include:

Altering Substrate Specificity : In a landmark study, an E. coli lacZ β-galactosidase was evolved into an efficient β-fucosidase through seven rounds of DNA shuffling and screening. pnas.orgnih.gov The resulting enzyme showed a 1,000-fold increased specificity for o-nitrophenyl fucopyranoside (ONPF) over its original galactose substrate. nih.gov This demonstrates the remarkable plasticity of enzyme active sites.

Improving Catalytic Efficiency : The engineered fucosidase exhibited a 10- to 20-fold increase in catalytic efficiency (kcat/Km) for fucose substrates compared to the native enzyme. pnas.orgnih.gov This enhancement is a direct result of mutations that presumably create a more favorable binding pocket for the fucose moiety. pnas.org

Switching from Hydrolysis to Transglycosylation : Directed evolution has also been used to convert the α-L-fucosidase from Thermotoga maritima from a primarily hydrolytic enzyme into an efficient α-L-transfucosidase, which can synthesize new fucosylated oligosaccharides. acs.orgnih.govacs.org Using a p-nitrophenyl fucoside as the donor substrate, the best mutant, containing just three mutations (T264A, Y267F, L322P), showed a 32-fold increase in the ratio of transferase to hydrolase activity. acs.orgnih.gov Molecular modeling suggested these mutations, located in the second shell of the active site, reoriented the primary catalytic residues to favor the binding of an acceptor molecule over a water molecule. nih.govacs.org

These studies highlight how ONPF and its isomers serve as critical tools in screening large libraries of mutant enzymes to identify variants with desired improvements in catalytic efficiency, substrate specificity, or even a change in the fundamental reaction they catalyze.

Table 2: Kinetic Parameters of Engineered Fucosidases

Enzyme Substrate Key Improvement Fold Change Reference
Evolved β-Fucosidase (from LacZ) o-Nitrophenyl-β-D-fucopyranoside Substrate Specificity (vs. ONPGal) 1,000x nih.gov
Evolved β-Fucosidase (from LacZ) p-Nitrophenyl-β-D-fucopyranoside Catalytic Efficiency (kcat/Km) ~10x pnas.org
Engineered Tmαfuc (mutant) p-Nitrophenyl-α-L-fucoside Transferase/Hydrolytic Ratio 32x acs.orgnih.gov

Development of Novel Analogues for Mechanistic Probes or Enzyme Engineering

Building on the basic structure of ONPF, researchers are designing and synthesizing novel analogues to serve as more sophisticated tools for studying enzyme function and for developing new diagnostic or analytical methods.

Examples of such developments include:

Probes for Alternative Detection Methods : A novel analogue, 4-Fluoro-2-nitrophenyl-beta-D-galactopyranoside, was developed as an NMR-sensitive reporter molecule for β-galactosidase activity. nih.gov Upon enzymatic cleavage, the liberated aglycone produces a distinct ¹⁹F NMR chemical shift, allowing for non-invasive monitoring of gene expression. nih.gov This concept could be directly applied to create a fluoro-nitrophenyl-β-L-fucopyranoside for in vivo imaging of fucosidase activity.

Substrates for Specific Enzyme Detection : To rapidly detect fucosidases with specific linkage preferences, a more complex substrate, p-nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, was synthesized. nih.gov This disaccharide substrate is designed to be cleaved only by enzymes capable of breaking the specific fucosyl-galactoside linkage, allowing for more precise characterization of enzyme activity from complex biological samples. nih.gov

Chemo-enzymatic Synthesis of Pure Anomers : The chemical synthesis of glycosides often results in a mixture of α and β anomers. A novel chemo-enzymatic strategy was developed to produce pure 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside. mdpi.com This method uses an enzyme that selectively hydrolyzes the unwanted β-anomer from the mixture, allowing for the easy purification of the desired α-anomer. mdpi.com This approach is invaluable for creating highly specific probes where the anomeric configuration is critical for interaction with the target enzyme.

Q & A

Q. What synthetic methodologies are effective for producing 2-nitrophenyl β-L-fucopyranoside, and how can purity be optimized?

  • Methodological Answer :
    Synthesis typically involves glycosylation using activated fucose donors (e.g., peracetylated fucosyl bromides) and nitrophenyl acceptors. For example, mercuric cyanide-mediated coupling of 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide with nitrophenyl glycosides in acetonitrile yields intermediates, followed by deprotection (e.g., mild acid hydrolysis for acetyl groups). Purification often employs preparative thin-layer chromatography (TLC) or column chromatography to isolate anomers . Purity is confirmed via NMR (e.g., 1^1H and 13^13C) and high-resolution mass spectrometry (HRMS).

Q. How is 2-nitrophenyl β-L-fucopyranoside characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
    • Stereochemical confirmation : Use 1^1H NMR coupling constants (e.g., J1,2J_{1,2} ~3–4 Hz for β-anomers) and NOE correlations to confirm the β-L configuration.
    • Anomeric separation : Reverse-phase HPLC or TLC with solvent systems like chloroform:methanol:water (65:25:4) resolves α/β anomers .
    • Purity assessment : Melting point analysis (e.g., mp ~195°C for β-D-galactopyranoside analogs) and elemental analysis validate crystallinity .

Advanced Research Questions

Q. How can 2-nitrophenyl β-L-fucopyranoside be utilized in enzyme kinetic studies, and what experimental parameters influence activity?

  • Methodological Answer :
    This compound acts as a chromogenic substrate for α-L-fucosidases, releasing 2-nitrophenol upon hydrolysis. Key parameters:
    • pH and temperature : Optimize using buffers (e.g., citrate-phosphate, pH 4.5–5.5) at 37°C, mimicking physiological conditions .
    • Kinetic assays : Monitor absorbance at 405 nm (ε = ~10,000 M1^{-1}cm1^{-1} for nitrophenol). Calculate KmK_m and VmaxV_{max} via Michaelis-Menten plots .
    • Inhibition studies : Use transition-state analogs (e.g., fucose derivatives) to probe active-site specificity .

Q. What strategies resolve contradictions in substrate specificity data for α-L-fucosidases using 2-nitrophenyl β-L-fucopyranoside?

  • Methodological Answer :
    • Electronic effects : Substituents on the aromatic ring (e.g., nitro groups) alter electron density, impacting enzyme binding. Compare hydrolysis rates with analogs like 4-nitrophenyl derivatives to assess electronic contributions .
    • Competitive assays : Co-incubate with natural substrates (e.g., fucosylated glycans) to identify competitive vs. non-competitive inhibition patterns .
    • Structural modeling : Dock the substrate into α-L-fucosidase crystal structures (PDB: 1KSD) to rationalize steric/electronic mismatches .

Q. How can 2-nitrophenyl β-L-fucopyranoside be applied in carbohydrate-protein interaction studies?

  • Methodological Answer :
    • Surface plasmon resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics with lectins or antibodies .
    • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with fucose-binding proteins .
    • Fluorescent tagging : Synthesize analogs with fluorophores (e.g., dansyl) for real-time tracking of binding events .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.